methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate
Description
Methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate is a synthetic organic compound featuring a benzoate ester core linked via a three-carbon propoxy chain to a substituted pyrimidine moiety.
For example, related pyrimidine derivatives are prepared by refluxing intermediates with reagents like malononitrile or ethyl cyanoacetate in 1,4-dioxane, using triethylamine as a base . Such methods may apply to the target compound’s synthesis, particularly in coupling the benzoate and pyrimidine segments.
Properties
Molecular Formula |
C16H18N4O6 |
|---|---|
Molecular Weight |
362.34 g/mol |
IUPAC Name |
methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate |
InChI |
InChI=1S/C16H18N4O6/c1-25-15(23)9-3-5-10(6-4-9)26-8-2-7-18-14(22)12-11(17)13(21)20-16(24)19-12/h3-6H,2,7-8,17H2,1H3,(H,18,22)(H2,19,20,21,24) |
InChI Key |
XTZUPJCHLFHQNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCNC(=O)C2=C(C(=O)NC(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the amino group at position 5. The benzoate moiety is then attached via a propoxy linker. Specific reagents and conditions, such as the use of sodium hydride for alkylation and various solvents like ethanol, are employed to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to hydroxyl groups.
Substitution: The amino group and other substituents on the pyrimidine ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a variety of substituted pyrimidine compounds .
Scientific Research Applications
Methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate involves its interaction with specific molecular targets. The pyrimidine ring can bind to active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Hypothetical Solubility | Potential Biological Activity |
|---|---|---|---|---|
| Methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate | ~405.35 | Benzoate ester, propoxy linker, pyrimidine (amino, dioxo) | Moderate (polar groups enhance water solubility) | Enzyme inhibition (e.g., kinases, dihydrofolate reductase) |
| Methyl 4-(2-carboxyethoxy)benzoate | ~238.23 | Benzoate ester, shorter ethoxy linker, carboxylic acid | High (ionizable carboxyl group) | Limited (metabolically unstable due to free acid) |
| 5-Amino-2,4-dioxo-1H-pyrimidine-6-carboxamide | ~183.13 | Pyrimidine (amino, dioxo), carboxamide | Low (lack of solubilizing groups) | Antiviral or antiproliferative activity (nucleobase mimic) |
| Ethyl 4-[4-(methylcarbamoyl)phenoxy]butanoate | ~279.31 | Butanoate ester, longer linker, carbamoyl | Low (hydrophobic ester and linker) | Prodrug candidate (slow hydrolysis to active acid) |
Key Observations:
Longer chains may reduce solubility, as seen in ethyl 4-[4-(methylcarbamoyl)phenoxy]butanoate.
Functional Group Impact: The amino and dioxo groups on the pyrimidine ring (target compound) enhance hydrogen-bonding capacity compared to unsubstituted pyrimidines (e.g., 5-Amino-2,4-dioxo-1H-pyrimidine-6-carboxamide lacks a benzoate group, reducing membrane permeability). Ester vs. Carboxylic Acid: The methyl ester in the target compound improves metabolic stability relative to methyl 4-(2-carboxyethoxy)benzoate, which may rapidly hydrolyze in vivo.
Biological Activity: Pyrimidine derivatives with amino and dioxo substituents are known to inhibit enzymes involved in nucleotide synthesis. The target compound’s structure aligns with kinase inhibitors (e.g., resembling gefitinib analogs), whereas simpler pyrimidines like 5-amino-2,4-dioxo-1H-pyrimidine-6-carboxamide may lack target specificity.
Research Findings and Hypotheses
- Synthetic Feasibility: The compound’s synthesis likely involves coupling a pyrimidine-6-carbonyl chloride with methyl 4-(3-aminopropoxy)benzoate, analogous to methods used for pyran-pyrazole hybrids .
- Druglikeness : Computational models predict moderate LogP (~2.1) for the target compound, suggesting better bioavailability than more hydrophobic analogs.
- Thermodynamic Stability : The conjugated pyrimidine ring and ester group may confer stability under physiological pH, as seen in related esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
